2-ETHYL-5-IODO-1,3,4-THIADIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-iodo-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C4H5IN2S. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have been studied for their antimicrobial properties . Therefore, it can be inferred that the compound might interact with bacterial or fungal cells.
Mode of Action
1,3,4-thiadiazole derivatives are known to exhibit antimicrobial activity . The compound likely interacts with its targets, leading to changes that inhibit the growth or survival of the microorganisms.
Biochemical Pathways
Given its potential antimicrobial activity, it can be inferred that the compound may interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death .
Result of Action
Given its potential antimicrobial activity, it can be inferred that the compound may lead to the inhibition or death of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-iodo-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarbodithioate with iodine in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-iodo-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry: It has shown promising results as an anticancer agent, with studies indicating its cytotoxic effects on multiple human cancer cell lines.
Materials Science: The unique electronic properties of thiadiazole compounds make them suitable for use in organic electronics and photovoltaic devices.
Comparison with Similar Compounds
2-Ethyl-5-iodo-1,3,4-thiadiazole can be compared with other similar thiadiazole derivatives:
2-Amino-5-ethyl-1,3,4-thiadiazole: This compound has similar structural features but different functional groups, leading to distinct biological activities.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with notable antimicrobial properties.
Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity and biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
1493270-39-5 |
---|---|
Molecular Formula |
C4H5IN2S |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.